Fuchsine base monohydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fuchsine base monohydrochloride can be synthesized through the condensation of aniline and para-aminobenzaldehyde . Another method involves the reaction of aniline with carbon tetrachloride . The reaction conditions typically require an acidic environment and elevated temperatures to facilitate the formation of the dye.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes the careful control of reaction conditions to ensure high yield and purity of the dye. The final product is then purified and crystallized to obtain the dark green crystals used in various applications .
Chemical Reactions Analysis
Types of Reactions
Fuchsine base monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to its leuco form, which is colorless.
Substitution: Various substituents can be introduced into the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc dust in acidic conditions are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can have different colors and properties depending on the nature of the substituents introduced .
Scientific Research Applications
Fuchsine base monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other dyes.
Biology: Employed in staining techniques to visualize cellular components, such as chromosomes during mitosis.
Medicine: Utilized in histological staining to differentiate between different types of tissues and cells.
Industry: Applied in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The mechanism of action of fuchsine base monohydrochloride involves its basic properties, which allow it to bind to acidic components of cells, particularly nucleic acids, through electrostatic interactions . This binding highlights key cellular structures, making it useful in various staining techniques. The positive charge on the dye molecule is neutralized by the negative charge on the chloride ion, forming a stable salt that can easily penetrate biological tissues .
Comparison with Similar Compounds
Similar Compounds
Pararosaniline: Another component of basic fuchsine, used in similar staining applications.
New fuchsine: A derivative with slightly different staining properties.
Magenta II: Another related dye with similar applications in histology and microbiology.
Uniqueness
Fuchsine base monohydrochloride is unique due to its vibrant magenta color and its ability to bind strongly to biological tissues. This makes it particularly useful in applications where clear and distinct staining is required. Its stability and ease of use further enhance its utility in various scientific and industrial applications .
Properties
Molecular Formula |
C20H20ClN3 |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C20H19N3.ClH/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;/h2-12,21H,22-23H2,1H3;1H |
InChI Key |
NIKFYOSELWJIOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C=CC(=N)C=C2)C3=CC=C(C=C3)N)N.Cl |
Origin of Product |
United States |
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